molecular formula C12H19NO2S B5433445 4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE

4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5433445
M. Wt: 241.35 g/mol
InChI Key: SENWZZNZKFLEOP-UHFFFAOYSA-N
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Description

4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the sulfonation of a benzene derivative followed by the introduction of the butan-2-yl group. One common method involves the reaction of benzene with sulfur trioxide to form benzenesulfonic acid, which is then treated with dimethylamine to yield the sulfonamide. The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce reaction times, and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the dimethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: As a sulfonamide derivative, it may exhibit antibacterial properties and could be explored for use in developing new antibiotics.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-(BUTAN-2-YL)-NN-DIMETHYLBENZENE-1-SULFONAMIDE: can be compared with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its butan-2-yl group and dimethylsulfonamide moiety can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-butan-2-yl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-10(2)11-6-8-12(9-7-11)16(14,15)13(3)4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENWZZNZKFLEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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